molecular formula C19H16N4O4 B032552 4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid CAS No. 1217314-90-3

4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid

Cat. No. B032552
M. Wt: 364.4 g/mol
InChI Key: QNVYIOOYFDSHNY-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of similar compounds, like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, demonstrates regiospecific synthesis processes, where spectroscopic techniques and X-ray analysis play crucial roles in structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

  • The molecular structure of related compounds, like Cobalt(II) complexes with benzimidazole-pyrazolone, reveals details about crystal structures and molecular geometry (Kumar & Radhakrishnan, 2010).

Chemical Reactions and Properties

  • Research on compounds like organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines shows comprehensive characterization, including reactions and properties (Stepanenko et al., 2011).

Physical Properties Analysis

  • Studies on similar compounds, such as 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, provide insights into physical properties like crystallization patterns and lattice structures (Rangaswamy et al., 2017).

Chemical Properties Analysis

  • The chemical properties of closely related compounds can be inferred from studies on derivatives like 3,5-diphenyl-1H-pyrazole, revealing insights into properties such as hydrogen bonding and molecular interactions (Bruno et al., 1991).

properties

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-10-5-6-11(15(25)9-10)18-17(14(22-23-18)7-8-16(26)27)19-20-12-3-1-2-4-13(12)21-19/h1-6,9,24-25H,7-8H2,(H,20,21)(H,22,23)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSMOADDTYREDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3C4=C(C=C(C=C4)O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.